Superior α-Glucosidase Inhibition: Kaempferol 3-O-Rutinoside Exhibits >8-Fold Greater Potency Than the Clinical Reference Drug Acarbose
Kaempferol 3-O-rutinoside demonstrates exceptional in vitro inhibitory activity against α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia in type 2 diabetes mellitus. In a comparative analysis, kaempferol 3-O-rutinoside was found to be a potent α-glucosidase inhibitor with an IC50 value of 2.9 μM, exhibiting over 8-fold greater activity than the standard clinical α-glucosidase inhibitor acarbose [1]. A separate independent study confirmed this potent activity, reporting an IC50 value of 0.148 mg/mL (approximately 249 μM) for nicotiflorin in a cell-free α-glucosidase assay [2].
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.9 μM (antilipase effect context) or 0.148 mg/mL |
| Comparator Or Baseline | Acarbose (reference drug) |
| Quantified Difference | >8-fold greater potency for target compound relative to acarbose |
| Conditions | In vitro enzyme inhibition assay; specific assay conditions for the 2.9 μM value are detailed in Habtemariam S. (2011); the 0.148 mg/mL value is from Sadeghi et al. (2022) cell-free assay. |
Why This Matters
The >8-fold superior potency over acarbose establishes a clear quantitative advantage for researchers developing novel antidiabetic agents or investigating natural product-based α-glucosidase inhibitors.
- [1] Habtemariam S. α-Glucosidase inhibitory activity of kaempferol-3-O-rutinoside. Natural Product Communications. 2011 Feb;6(2):201-3. PMID: 21425676. (As cited in Amerigo Scientific product datasheet). View Source
- [2] Sadeghi M, et al. Inhibitory effect of flavonoid glycosides on digestive enzymes: In silico, in vitro, and in vivo studies. International Journal of Biological Macromolecules. 2022;217:714-730. doi:10.1016/j.ijbiomac.2022.07.086. View Source
